molecular formula C13H15BrOS2 B15334838 5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol

5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B15334838
M. Wt: 331.3 g/mol
InChI Key: OFJQIPOQXVPKCD-UHFFFAOYSA-N
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Description

5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol is a complex organic compound with the molecular formula C13H15BrOS2

Chemical Reactions Analysis

5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol can undergo various chemical reactions, including:

Scientific Research Applications

5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol involves its interaction with molecular targets through various pathways. The compound’s bromine atom and dithiane ring play crucial roles in its reactivity. For instance, the bromine atom can participate in nucleophilic substitution reactions, while the dithiane ring can undergo oxidation and reduction reactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydro-1H-inden-1-ol can be compared with other similar compounds, such as:

Properties

Molecular Formula

C13H15BrOS2

Molecular Weight

331.3 g/mol

IUPAC Name

5-bromo-1-(1,3-dithian-2-yl)-2,3-dihydroinden-1-ol

InChI

InChI=1S/C13H15BrOS2/c14-10-2-3-11-9(8-10)4-5-13(11,15)12-16-6-1-7-17-12/h2-3,8,12,15H,1,4-7H2

InChI Key

OFJQIPOQXVPKCD-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2(CCC3=C2C=CC(=C3)Br)O

Origin of Product

United States

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